1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then cyclized with a triazole derivative under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer agents, and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is used in the development of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with metal ions, which can be exploited in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: A compound with a similar triazole ring structure, used in medicinal and agrochemical applications.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with applications in material science and medicinal chemistry.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid:
Uniqueness
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring, triazole ring, and carboxylic acid group, which provides a versatile scaffold for the development of various functional compounds. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c9-8(7(13)14)2-1-6(3-8)12-5-10-4-11-12/h4-6H,1-3,9H2,(H,13,14) |
InChI Key |
AYSNOVLIKKXEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=NC=N2)(C(=O)O)N |
Origin of Product |
United States |
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